molecular formula C15H14N2O2S2 B3175331 4-isothiocyanato-N-(2-phenylethyl)benzenesulfonamide CAS No. 956576-73-1

4-isothiocyanato-N-(2-phenylethyl)benzenesulfonamide

Cat. No. B3175331
CAS RN: 956576-73-1
M. Wt: 318.4 g/mol
InChI Key: UOFBUEDYWWDJLK-UHFFFAOYSA-N
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Description

4-Isothiocyanato-N-(2-phenylethyl)benzenesulfonamide is a specialty product used in proteomics research . It is a versatile chemical compound used in scientific research for its unique properties. It finds applications in various fields, such as drug discovery, polymer synthesis, and materials science.


Molecular Structure Analysis

The molecular formula of 4-isothiocyanato-N-(2-phenylethyl)benzenesulfonamide is C15H14N2O2S2 . The average mass is 318.414 Da and the monoisotopic mass is 318.049683 Da .


Physical And Chemical Properties Analysis

The molecular formula of 4-isothiocyanato-N-(2-phenylethyl)benzenesulfonamide is C15H14N2O2S2 . The molecular weight is 318.42 .

Scientific Research Applications

Anticancer Evaluation

The compound has been used in the synthesis of novel thiosemicarbazide, carbamothioate, 1,3,4-thiadiazole, azomethine, thiourea, bisthiourea, and imidazole derivatives . These derivatives have been evaluated for their in vitro anticancer activity against Ehrlich ascites carcinoma cells (EAC). One of the derivatives, 2-acetyl-N-(4-(N-(1-phenyl-1H-pyrazol-5-yl) sulfamoyl)phenyl) hydrazinecarbothioamide, showed better activity than doxorubicin, a reference drug .

Synthesis of Isothiocyanates

Isothiocyanates are considered to be the most biologically active degradation products of glucosinolates, secondary metabolites of some plants . They are also important organic synthetic intermediates and are widely applied as chemoselective electrophiles in bioconjugate chemistry . A new efficient method for the synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines .

Proteomics Research

The compound is also used in proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions. This field is often used in the pharmaceutical industry to identify and validate targets for drug discovery.

Bioconjugate Chemistry

As mentioned earlier, isothiocyanates are widely applied as chemoselective electrophiles in bioconjugate chemistry . This means that the compound could be used in the development of new bioconjugates for various applications, including drug delivery and imaging.

Pharmaceutical Industry

The compound’s role in the synthesis of novel derivatives with anticancer activity and its use in proteomics research suggest that it could have various applications in the pharmaceutical industry. These could include the development of new drugs, the identification and validation of drug targets, and the study of protein structures and functions.

properties

IUPAC Name

4-isothiocyanato-N-(2-phenylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S2/c18-21(19,15-8-6-14(7-9-15)16-12-20)17-11-10-13-4-2-1-3-5-13/h1-9,17H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOFBUEDYWWDJLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)N=C=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801220756
Record name 4-Isothiocyanato-N-(2-phenylethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801220756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-isothiocyanato-N-(2-phenylethyl)benzenesulfonamide

CAS RN

956576-73-1
Record name 4-Isothiocyanato-N-(2-phenylethyl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=956576-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Isothiocyanato-N-(2-phenylethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801220756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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